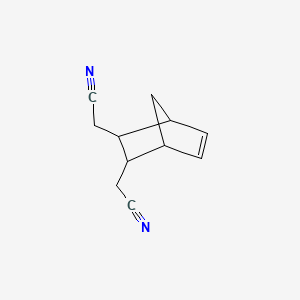

5-Norbornene-2,3-diacetonitrile

Description

Norbornene derivatives are widely utilized in polymer chemistry, fluorescent probes, and pharmaceuticals due to their rigid bicyclic framework and tunable reactivity .

Properties

CAS No. |

101832-55-7 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-[3-(cyanomethyl)-2-bicyclo[2.2.1]hept-5-enyl]acetonitrile |

InChI |

InChI=1S/C11H12N2/c12-5-3-10-8-1-2-9(7-8)11(10)4-6-13/h1-2,8-11H,3-4,7H2 |

InChI Key |

FCVWUISGWGCJNK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C(C2CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Norbornene-2,3-diacetonitrile typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with acrylonitrile to form the norbornene framework, followed by further functionalization to introduce the nitrile groups.

Industrial Production Methods

Industrial production of 5-Norbornene-2,3-diacetonitrile often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2,3-diacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted norbornene derivatives.

Scientific Research Applications

5-Norbornene-2,3-diacetonitrile has several applications in scientific research:

Polymer Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of advanced materials with specific properties such as high strength and thermal stability.

Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-diacetonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups and the strained bicyclic structure. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-norbornene-2,3-diacetonitrile with key analogs based on functional groups, synthesis, and applications:

Key Findings:

Functional Group Impact: Nitriles (e.g., 5-norbornene-2-carbonitrile) exhibit high reactivity in click chemistry (e.g., azide-alkyne cycloaddition) but pose safety risks due to toxic decomposition products . Carboximides (e.g., 5-norbornene-2,3-dicarboximide) are thermally stable and fluorescent, making them suitable for biological imaging . Anhydrides (e.g., 5-norbornene-2,3-dicarboxylic anhydride) are pivotal in polymer synthesis, enabling high glass transition temperatures (~180°C) in COCs .

Synthetic Routes: Nitrile derivatives are typically synthesized via nucleophilic substitution or cyanation of halogenated norbornene precursors . Dicarboximides are prepared through multi-step reactions involving amine acylation and purification via reverse-phase HPLC (70:30 ammonium formate/acetonitrile) .

Biological vs. Industrial Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.